Myr-PKI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PKI 14-22 amide, myristoylated is a cell-permeable version of protein kinase inhibitor PKI (14-22) amide . It is a potent cAMP-dependent PKA inhibitor . It can reduce the IgG-mediated phagocytic response and also inhibits neutrophil adhesion .
Molecular Structure Analysis
The molecular weight of PKI 14-22 amide, myristoylated is 1209.5 . Its chemical formula is C53H100N20O12 . The sequence is GRTGRRNAI, with modifications: Gly-1 = Myr-Gly, Ile-9 = C-terminal amide .Physical and Chemical Properties Analysis
PKI 14-22 amide, myristoylated is a solid, white to off-white substance . It is soluble to 1 mg/ml in DMSO .Wissenschaftliche Forschungsanwendungen
Hemmung der Proteinkinase A (PKA)
Myr-PKI ist ein potenter Inhibitor der Proteinkinase A (PKA), einem Kinaseenzym, das eine entscheidende Rolle in verschiedenen Zellfunktionen spielt {svg_1}. Die Aktivierung von PKA wird durch cyclisches Adenosinmonophosphat (cAMP) ausgelöst und steht in engem Zusammenhang mit der Pathogenese und Progression verschiedener Krankheiten {svg_2}. This compound hat sich als Blocker der PKA-vermittelten Phosphorylaseaktivierung erwiesen {svg_3}.
Forschungswerkzeug im Zellstoffwechsel
PKA spielt eine bedeutende Rolle im Zellstoffwechsel, der Zellteilung, Proliferation, Transkription, Bewegung und dem Überleben von Zellen {svg_4}. Als potenter Inhibitor von PKA dient this compound als wertvolles Werkzeug zur Untersuchung dieser zellulären Prozesse {svg_5}.
Induktion der Apoptose in Krebszellen
Die nicht-myristoylierte Version von PKI 14-22 Amid wurde gezeigt, dass sie das Zellwachstum hemmt und die Apoptose in menschlichen Pankreaskrebszellen (PANC-1) induziert {svg_6} {svg_7}. Dies deutet auf potenzielle Anwendungen von this compound in der Krebsforschung und -behandlung hin {svg_8} {svg_9}.
Hemmung der cAMP-abhängigen Proteinkinase
Peptide, einschließlich PKI 14-22 Amid, werden verwendet, um die inhibitorische Potenz auf die cAMP-abhängige Proteinkinase zu untersuchen. Diese Hemmung wirkt sich auf verschiedene biologische Prozesse aus.
Rolle bei der Neutrophilenadhäsion
Bei Konzentrationen über 10 μM kann PKI 14-22 Amid die Neutrophilenadhäsion hemmen {svg_10}. Diese Eigenschaft könnte nützlich sein, um die Mechanismen der Immunantwort zu untersuchen {svg_11}.
Potenzielle therapeutische Anwendungen
Aufgrund der Dysregulation der PKA-Aktivität bei verschiedenen Arten von Krebs und anderen Erkrankungen im Zusammenhang mit PKAs, kann PKI 14-22 Amid als potenzielle Therapie für diese Erkrankungen eingesetzt werden {svg_12}.
Wirkmechanismus
Target of Action
Myr-PKI, also known as PKI 14-22 amide, myristoylated, or GRTGRRNAI, primarily targets Protein Kinase A (PKA) . PKA is a pivotal enzyme involved in various cellular functions, including metabolism, division, proliferation, transcription, movement, and survival .
Mode of Action
This compound acts as a cell-permeable inhibitor of PKA . It binds to the catalytic subunit of PKA, thereby inhibiting its activity . The inhibition of PKA by this compound involves both PKA-dependent and -independent pathways .
Biochemical Pathways
The inhibition of PKA by this compound affects several biochemical pathways. PKA plays a crucial role in the phosphorylation-dephosphorylation regulatory process, which is essential for various cellular functions . By inhibiting PKA, this compound can impact these functions. For instance, this compound has been shown to reduce ERK1/2 activation, implicating both PKA-dependent and -independent pathways in this response .
Result of Action
The inhibition of PKA by this compound leads to several molecular and cellular effects. For example, it has been demonstrated that this compound can inhibit cell growth and induce apoptosis in human pancreatic cancer cells (PANC-1) . In the central nervous system, PKA inhibition by this compound could reverse the low-level morphine antinociceptive tolerance in mice .
Biochemische Analyse
Biochemical Properties
Myr-PKI interacts with PKA, a protein kinase that plays a pivotal role in almost every aspect of cellular function, including cellular metabolism, division, proliferation, transcription, movement, and survival . The binding properties of this compound analogs were characterized by fluorescence polarization and surface plasmon resonance . Two compounds were identified with K_D values in the 500–600 pM range .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated that this compound can block PKA-mediated phosphorylase activation . In addition, this compound has been found to permeate cells and localize within the cytoplasm, inhibiting PKA activity within the cellular environment .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PKA. After a fast binding step in which PKA selects this compound’s most competent conformations, this compound folds upon binding through a slow conformational rearrangement within the enzyme’s binding pocket . This results in the inhibition of PKA activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown that this compound can rapidly and reversibly regulate the cell surface expression of Aquaporin 4 (AQP4) in response to changes of tonicity in primary cortical rat astrocytes .
Metabolic Pathways
This compound is involved in the cAMP/PKA pathway, a critical metabolic pathway that regulates numerous cellular functions . It inhibits PKA, thereby affecting the downstream effects of this pathway.
Transport and Distribution
This compound is known to permeate cells and localize within the cytoplasm . This suggests that it is transported across the cell membrane and distributed within the cell to exert its effects.
Subcellular Localization
This compound localizes within the cytoplasm of cells . This subcellular localization allows it to interact with PKA, thereby inhibiting its activity within the cellular environment .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t31-,32-,33+,34-,35-,36-,37-,42-,43-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPQKQWUUHDDIS-JDLJUXOTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100N20O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: myr-PKI functions as a potent and specific inhibitor of PKA. [, , ] Its myristoylated moiety facilitates cell membrane permeability, enabling it to effectively reach intracellular PKA. [, ] By mimicking the substrate binding site of PKA, this compound competitively inhibits the enzyme's activity, ultimately blocking the phosphorylation of downstream targets. [, ] This inhibition disrupts PKA-dependent signaling pathways, influencing diverse cellular processes such as protein secretion, ion channel activity, and gene expression. [, , , ]
A: The research papers strongly suggest that myristoylation significantly enhances the cellular uptake and efficacy of PKI 14-22. [, ] While the unmodified peptide might possess inherent PKA inhibitory activity, its ability to traverse the cell membrane and exert its effects intracellularly is limited. Myristoylation, by increasing lipophilicity, facilitates its passage across the membrane, enabling it to effectively reach and inhibit intracellular PKA. [, ] This modification is crucial for its application in cellular assays and its utility as a research tool to investigate intracellular PKA signaling.
A: Certainly! In studies exploring follicle-stimulating hormone (FSH) signaling in granulosa cells, this compound effectively inhibited FSH-stimulated ERK activation. [] This finding pointed towards a PKA-dependent mechanism where FSH promotes ERK activity by relieving the inhibition imposed by a specific phosphotyrosine phosphatase. In another study focusing on the regulation of the epidermal growth factor receptor (EGFR), this compound induced internalization of inactive EGFR. [, ] This effect unveiled a novel, ligand-independent mechanism of EGFR endocytosis regulated by basal PKA activity, highlighting the diverse roles of PKA in cellular processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.